molecular formula C9H16N4 B15290585 N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine

N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine

Cat. No.: B15290585
M. Wt: 180.25 g/mol
InChI Key: ARPDNFXZBDITFB-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine is a heterocyclic compound combining a piperidine backbone with a methyl-substituted imidazole moiety. Imidazole derivatives are known for roles in enzyme inhibition (e.g., histamine receptors, cytochrome P450) and antimicrobial activity , while piperidine is frequently utilized in central nervous system (CNS) drugs and kinase inhibitors .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

N-(1-methylimidazol-4-yl)piperidin-4-amine

InChI

InChI=1S/C9H16N4/c1-13-6-9(11-7-13)12-8-2-4-10-5-3-8/h6-8,10,12H,2-5H2,1H3

InChI Key

ARPDNFXZBDITFB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)NC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of 1-methyl-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature, followed by the addition of piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization and chromatography are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine can undergo various types of chemical reactions including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can yield primary or secondary amines.

Scientific Research Applications

N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-imidazol-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine
  • Structure : Replaces the methylimidazole group with a benzimidazole-pyridine hybrid.
  • Properties: Higher molecular weight (531.69 vs. ~223.3 for the target compound) due to the benzimidazole and pyridine moieties.
  • Applications : Listed in screening libraries for kinase inhibitors and neurodegenerative disease research .
(b) (1-Pentyl-1H-benzoimidazol-2-yl)-(1-phenethyl-piperidin-4-yl)-amine
  • Structure : Features a benzimidazole core and phenethyl-piperidine substituent.
  • Properties : Extended alkyl chains (pentyl and phenethyl) improve membrane permeability but may reduce solubility. Molecular weight (390.57) suggests broader pharmacokinetic challenges compared to the target compound .
  • Applications : Likely explored for CNS targets due to structural similarity to antipsychotics .
(c) N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Compound 37)
  • Structure : Retains the piperidine-amine backbone but substitutes methylimidazole with benzimidazole.
  • Properties: Lacks the methyl group on imidazole, which could reduce steric hindrance and alter receptor binding.
(d) 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine
  • Structure : Introduces a sulfonyl group between imidazole and piperidine.
  • Molecular weight (186.06) is lower, favoring renal clearance .

Pharmacological Activity and Selectivity

Compound Key Pharmacological Features Evidence Source
Target Compound Hypothesized CNS or kinase modulation Inferred
N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine Dual H1/H4 receptor ligand (anti-inflammatory)
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine Kinase inhibitor candidate (e.g., CK1δ)
Novel Thiosemicarbazone-Piperidine Hybrid (N1) Alzheimer’s disease (AChE inhibition)

Key Observations :

  • Imidazole vs. Benzimidazole : Methylimidazole in the target compound may offer better metabolic stability than benzimidazole derivatives, which are prone to oxidative degradation .
  • Piperidine Substitution : The absence of bulky groups (e.g., phenethyl in ) in the target compound could enhance selectivity for compact binding pockets, such as those in histamine receptors .

Physicochemical Properties

Property Target Compound 1-(4-Benzoimidazol-pyridinyl)piperidin-4-amine N1 (Thiosemicarbazone Hybrid)
Molecular Weight ~223.3 531.69 462.97
LogP (Predicted) 1.8–2.5 3.9 3.2
Solubility (aq., mg/mL) Moderate Low Moderate

Implications : The target compound’s lower molecular weight and logP suggest favorable oral bioavailability compared to bulkier analogs .

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